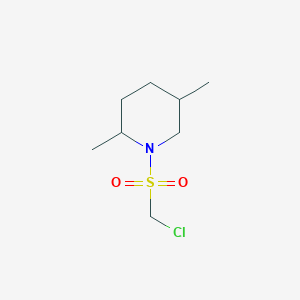
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a piperidine ring substituted with a chloromethylsulfonyl group and two methyl groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine typically involves the chloromethylation of 2,5-dimethylpiperidine followed by sulfonylation. One common method includes:
Chloromethylation: Reacting 2,5-dimethylpiperidine with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Sulfonylation: Treating the chloromethylated product with sulfur dioxide and chlorine to form the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted piperidines with various functional groups.
Oxidation: Piperidine sulfonic acids.
Reduction: Piperidine sulfides or thiols.
Aplicaciones Científicas De Investigación
1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The sulfonyl group can participate in various redox reactions, influencing the compound’s chemical behavior.
Molecular Targets and Pathways:
Nucleophilic Attack: The chloromethyl group can be targeted by nucleophiles, leading to substitution reactions.
Redox Reactions: The sulfonyl group can undergo oxidation or reduction, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1-((Chloromethyl)sulfonyl)piperidine: Lacks the methyl groups at the 2 and 5 positions.
2,5-Dimethylpiperidine: Lacks the chloromethylsulfonyl group.
1-((Bromomethyl)sulfonyl)-2,5-dimethylpiperidine: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness: 1-((Chloromethyl)sulfonyl)-2,5-dimethylpiperidine is unique due to the combination of its chloromethylsulfonyl group and the methyl substitutions on the piperidine ring
Propiedades
Fórmula molecular |
C8H16ClNO2S |
|---|---|
Peso molecular |
225.74 g/mol |
Nombre IUPAC |
1-(chloromethylsulfonyl)-2,5-dimethylpiperidine |
InChI |
InChI=1S/C8H16ClNO2S/c1-7-3-4-8(2)10(5-7)13(11,12)6-9/h7-8H,3-6H2,1-2H3 |
Clave InChI |
ATEWVQQKHMVOHB-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(N(C1)S(=O)(=O)CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















